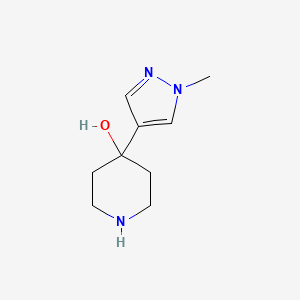

4-(1-Methylpyrazol-4-yl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

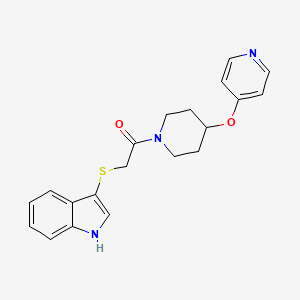

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the design and preparation of substituted 1-hydroxypyrazole analogues, which are then characterized pharmacologically . The synthesis process typically includes the formation of the piperidine scaffold followed by the introduction of the 1-methylpyrazol-4-yl group. The synthesis of similar compounds has been reported to involve nucleophilic attack and separation of isomers , which could be relevant to the synthesis of "4-(1-Methylpyrazol-4-yl)piperidin-4-ol".

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(1-Methylpyrazol-4-yl)piperidin-4-ol" has been characterized using X-ray crystallography and computational methods . These studies reveal the conformation of the piperidine ring and the orientation of substituents, which are crucial for understanding the interaction with biological targets. The molecular packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are also important features that can influence the compound's biological activity .

Chemical Reactions Analysis

Compounds with the piperidine and pyrazole moieties have been shown to undergo various chemical reactions. For instance, they can react with diazonium salts to form arylhydrazonal derivatives, which can further react to yield various heterocyclic compounds . The reactivity of the piperidine nitrogen and the hydroxyl group in "4-(1-Methylpyrazol-4-yl)piperidin-4-ol" could also be explored for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(1-Methylpyrazol-4-yl)piperidin-4-ol" would likely include its solubility, melting point, and stability, which are influenced by its molecular structure. The presence of a hydroxyl group could lead to hydrogen bonding, affecting its solubility in various solvents. The compound's reactivity towards electrophiles and nucleophiles would be determined by the presence of the pyrazole and piperidine rings .

Applications De Recherche Scientifique

Corrosion Inhibition

- Quantum Chemical and Molecular Dynamic Studies : Piperidine derivatives, including those structurally similar to 4-(1-Methylpyrazol-4-yl)piperidin-4-ol, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to understand their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Drug Design and Synthesis

- Selective Estrogen Receptor Modulators (SERMs) : Research in the field of medicinal chemistry has explored the design and synthesis of compounds structurally similar to 4-(1-Methylpyrazol-4-yl)piperidin-4-ol as candidate SERMs. These studies involve pharmacological evaluations, highlighting the potential for developing novel therapeutic agents (Yadav et al., 2011).

Neuroinflammation Imaging

- PET Imaging of Microglia : Research in neuroscience has utilized derivatives of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol for positron emission tomography (PET) imaging. These compounds target the macrophage colony-stimulating factor 1 receptor (CSF1R), specific to microglia, providing insights into neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Anticonvulsant Drug Properties

- Structural and Electronic Properties : The structural and electronic properties of anticonvulsant compounds structurally related to 4-(1-Methylpyrazol-4-yl)piperidin-4-ol have been studied. These studies use X-ray diffraction and molecular orbital calculations to better understand the pharmacological potential of such compounds (Georges et al., 1989).

GABAA Receptor Targeting

- Design and Pharmacological Evaluation : Research on 4-(1-Methylpyrazol-4-yl)piperidin-4-ol analogues aimed at targeting the γ-aminobutyric acid type A (GABAA) receptor has been conducted. This includes the synthesis and characterization of compounds as potential antagonists for the human α1β2γ2s receptor, contributing to the understanding of neuroactive drug design (Krall et al., 2013).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the entry process of HIV-1 .

Mode of Action

4-(1-Methylpyrazol-4-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’s antagonistic activity against ccr5 has been evaluated , suggesting that it has sufficient bioavailability to exert its effects.

Result of Action

The result of the action of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the entry of HIV-1 . This leads to a reduction in the progression of the HIV-1 infection .

Propriétés

IUPAC Name |

4-(1-methylpyrazol-4-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-7-8(6-11-12)9(13)2-4-10-5-3-9/h6-7,10,13H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRISCUGMBXEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2(CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Methylpyrazol-4-yl)piperidin-4-ol | |

CAS RN |

1341369-39-8 |

Source

|

| Record name | 4-(1-methyl-1H-pyrazol-4-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3002650.png)

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3002658.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)

![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)

![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)